Cas no 2137972-04-2 (Ethyl 6-(dimethylamino)-1-oxaspiro[2.5]octane-2-carboxylate)
![Ethyl 6-(dimethylamino)-1-oxaspiro[2.5]octane-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/2137972-04-2x500.png)
Ethyl 6-(dimethylamino)-1-oxaspiro[2.5]octane-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 6-(dimethylamino)-1-oxaspiro[2.5]octane-2-carboxylate
- EN300-700146
- 2137972-04-2
- Ethyl 6-(dimethylamino)-1-oxaspiro[2.5]octane-2-carboxylate
-
- インチ: 1S/C12H21NO3/c1-4-15-11(14)10-12(16-10)7-5-9(6-8-12)13(2)3/h9-10H,4-8H2,1-3H3
- InChIKey: PZGGCDSYJOVVEC-UHFFFAOYSA-N
- ほほえんだ: O1C(C(=O)OCC)C21CCC(CC2)N(C)C
計算された属性
- せいみつぶんしりょう: 227.15214353g/mol
- どういたいしつりょう: 227.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 42.1Ų
Ethyl 6-(dimethylamino)-1-oxaspiro[2.5]octane-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-700146-1.0g |
ethyl 6-(dimethylamino)-1-oxaspiro[2.5]octane-2-carboxylate |
2137972-04-2 | 1g |
$0.0 | 2023-06-07 |
Ethyl 6-(dimethylamino)-1-oxaspiro[2.5]octane-2-carboxylate 関連文献
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
Ethyl 6-(dimethylamino)-1-oxaspiro[2.5]octane-2-carboxylateに関する追加情報
Comprehensive Overview of Ethyl 6-(dimethylamino)-1-oxaspiro[2.5]octane-2-carboxylate (CAS No. 2137972-04-2)
Ethyl 6-(dimethylamino)-1-oxaspiro[2.5]octane-2-carboxylate (CAS No. 2137972-04-2) is a structurally unique compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This spirocyclic compound features a distinctive 1-oxaspiro[2.5]octane core, which is further functionalized with a dimethylamino group and an ethyl carboxylate moiety. Its molecular architecture makes it a valuable intermediate for the synthesis of more complex molecules, particularly in drug discovery and material science applications.
The growing interest in spirocyclic compounds like Ethyl 6-(dimethylamino)-1-oxaspiro[2.5]octane-2-carboxylate can be attributed to their potential in addressing modern challenges in medicinal chemistry. Researchers are increasingly exploring such structures due to their ability to mimic natural product scaffolds, which often exhibit enhanced bioavailability and target specificity. The dimethylamino group in this compound also introduces basicity, which can be leveraged to improve solubility and interaction with biological targets.
In the context of current trends, CAS No. 2137972-04-2 aligns with the rising demand for novel heterocyclic building blocks in the pharmaceutical industry. With the increasing focus on fragment-based drug design and small molecule therapeutics, this compound offers a versatile platform for derivatization. Its spirocyclic framework is particularly appealing for designing conformationally constrained analogs, a strategy often employed to enhance metabolic stability and reduce off-target effects.
From a synthetic perspective, Ethyl 6-(dimethylamino)-1-oxaspiro[2.5]octane-2-carboxylate exemplifies the innovative approaches being adopted in modern organic synthesis. The incorporation of a spiro center introduces three-dimensional complexity, which is highly desirable in the development of next-generation therapeutics. This compound's ethyl ester group also provides a convenient handle for further functionalization, making it a flexible intermediate for parallel synthesis and combinatorial chemistry.
Another area where CAS No. 2137972-04-2 is gaining traction is in the study of bioisosteres and scaffold hopping. The 1-oxaspiro[2.5]octane system can serve as a surrogate for more conventional ring systems, offering improved physicochemical properties. This is particularly relevant in the optimization of CNS-active compounds, where balancing lipophilicity and polarity is critical for blood-brain barrier penetration.
Environmental and regulatory considerations are also shaping the applications of Ethyl 6-(dimethylamino)-1-oxaspiro[2.5]octane-2-carboxylate. As the chemical industry moves toward greener synthesis methods, this compound's potential for atom-economical transformations is being explored. Its well-defined structure and functional group compatibility make it suitable for catalytic processes and flow chemistry applications, which are key focus areas in sustainable chemical production.
In analytical chemistry, the characterization of CAS No. 2137972-04-2 presents interesting challenges and opportunities. The spirocyclic nature of this compound requires advanced spectroscopic techniques for complete structural elucidation. Nuclear magnetic resonance (NMR) studies, particularly 2D NMR, are essential for confirming the spatial arrangement of atoms in this three-dimensional structure. Mass spectrometry and X-ray crystallography further contribute to understanding its molecular properties.
The future outlook for Ethyl 6-(dimethylamino)-1-oxaspiro[2.5]octane-2-carboxylate appears promising, particularly in the realm of personalized medicine and targeted drug delivery. As researchers continue to explore structure-activity relationships in complex molecular systems, compounds with such unique architectures will likely play increasingly important roles. The pharmaceutical industry's ongoing quest for novel chemical space ensures sustained interest in innovative structures like this spirocyclic derivative.
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